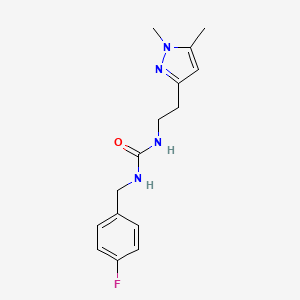![molecular formula C11H4F11NO B2936794 2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide CAS No. 1024127-50-1](/img/structure/B2936794.png)
2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as HFBII and is used in various research applications, including drug discovery, biomolecular imaging, and biochemical assays.
Scientific Research Applications
Chemical Synthesis and Catalysis :
- The creation of stable silylnitrilium ions and the study of their properties, such as reactivity and stability in different solvents, are explored in research by Bahr and Boudjouk (1993) (Bahr & Boudjouk, 1993).
- Mormino, Fier, and Hartwig (2014) investigated the perfluoroalkylation of heteroaryl bromides, revealing methods to attach perfluoroalkyl groups to organic compounds, which is significant in synthetic chemistry (Mormino, Fier, & Hartwig, 2014).
Material Science and Polymer Research :
- Su et al. (2018) synthesized novel polyurethanes using a fluoro chain extender, demonstrating their improved thermal, physical, and water vapor permeation properties. This research has implications for developing advanced materials with specific desired properties (Su et al., 2018).
- Tao et al. (2009) focused on creating highly optical transparent and low dielectric constant fluorinated polyimides. This has significant applications in electronics and optics due to their exceptional properties (Tao et al., 2009).
Pharmaceutical Applications and Drug Development :
- Research by Pasternak et al. (2006) on gamma-Aminoamide CC Chemokine Receptor 2 (CCR2) Antagonists highlights the development of novel compounds with potential therapeutic applications (Pasternak et al., 2006).
- Botteghi, Marchetti, Paganelli, and Persi-Paoli (2001) described a key synthetic step in the production of Fluspirilen and Penfluridol, two neuroleptic agents. This showcases the role of fluorinated compounds in synthesizing complex pharmaceuticals (Botteghi et al., 2001).
Optical and Photoluminescence Studies :
- Martín‐Ramos et al. (2013) researched the structure and NIR-luminescence of ytterbium(III) beta-diketonate complexes. This has implications in the field of luminescent materials and their applications in various technologies (Martín‐Ramos et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on “2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound and potentially uncover new applications .
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F11NO/c12-5-2-1-4(9(15,16)17)3-6(5)23-7(24)8(13,14)10(18,19)11(20,21)22/h1-3H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPASGKDAFYPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2936711.png)

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2936721.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide](/img/structure/B2936725.png)

![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)



